molecular formula C19H14ClF3N2O2 B4665478 N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Numéro de catalogue B4665478
Poids moléculaire: 394.8 g/mol
Clé InChI: XAWTYXXTFADKOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. This molecule is a selective inhibitor of the protein kinase BTK, which plays a critical role in the development and progression of certain cancers.

Mécanisme D'action

N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide works by selectively inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are a type of white blood cell that is often involved in the development of cancer. By inhibiting BTK, N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can effectively inhibit the growth and survival of cancer cells in vitro and in vivo. This molecule has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to enhance the activity of other cancer drugs, such as rituximab, which is commonly used to treat lymphoma.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is its selectivity for BTK, which allows for more targeted inhibition of cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has shown promising results in preclinical studies, suggesting that it may be an effective treatment option for certain types of cancer. However, one limitation of N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is its potential for off-target effects, which could lead to unwanted side effects in patients.

Orientations Futures

There are several potential future directions for the study of N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. One area of focus could be the development of combination therapies that incorporate N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide with other cancer drugs, such as chemotherapy or immunotherapy. Additionally, further studies could investigate the use of N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in combination with targeted therapies that are designed to inhibit other proteins involved in cancer development and progression. Finally, more research is needed to determine the safety and efficacy of N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in human clinical trials, which could ultimately lead to its approval for use in cancer patients.

Applications De Recherche Scientifique

N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been the subject of several scientific studies that have investigated its potential use in treating various types of cancer. These studies have shown that N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a potent inhibitor of BTK, which is known to play a critical role in the development and progression of certain cancers, including leukemia, lymphoma, and multiple myeloma.

Propriétés

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2/c1-11-14(20)6-4-7-15(11)24-17(26)10-25-9-13(18(27)19(21,22)23)12-5-2-3-8-16(12)25/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWTYXXTFADKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.